2-(3-Hydroxyazetidin-1-yl)benzaldehyde 2-(3-Hydroxyazetidin-1-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17679126
InChI: InChI=1S/C10H11NO2/c12-7-8-3-1-2-4-10(8)11-5-9(13)6-11/h1-4,7,9,13H,5-6H2
SMILES:
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

2-(3-Hydroxyazetidin-1-yl)benzaldehyde

CAS No.:

Cat. No.: VC17679126

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Hydroxyazetidin-1-yl)benzaldehyde -

Specification

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name 2-(3-hydroxyazetidin-1-yl)benzaldehyde
Standard InChI InChI=1S/C10H11NO2/c12-7-8-3-1-2-4-10(8)11-5-9(13)6-11/h1-4,7,9,13H,5-6H2
Standard InChI Key BLPXEYNJWOATKK-UHFFFAOYSA-N
Canonical SMILES C1C(CN1C2=CC=CC=C2C=O)O

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound consists of a benzaldehyde moiety (a benzene ring with an aldehyde group at position 1) fused to a 3-hydroxyazetidine ring at position 2. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces steric strain and hydrogen-bonding capabilities due to its hydroxyl group. Key structural data include:

PropertyValue
Molecular FormulaC10H11NO2\text{C}_{10}\text{H}_{11}\text{NO}_{2}
Molecular Weight177.20 g/mol
IUPAC Name2-(3-Hydroxyazetidin-1-yl)benzaldehyde
Canonical SMILESC1C(CN1C2=CC=CC=C2C=O)O
InChI KeyBLPXEYNJWOATKK-UHFFFAOYSA-N

The aldehyde group at position 1 of the benzene ring provides an electrophilic site for nucleophilic additions, while the hydroxyazetidine group contributes to hydrogen bonding and chiral interactions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton (δ9.810.0ppm\delta \approx 9.8–10.0 \, \text{ppm}) and hydroxyazetidine protons (δ3.54.5ppm\delta \approx 3.5–4.5 \, \text{ppm}). Infrared (IR) spectroscopy confirms the presence of carbonyl (ν1700cm1\nu \approx 1700 \, \text{cm}^{-1}) and hydroxyl (ν32003400cm1\nu \approx 3200–3400 \, \text{cm}^{-1}) functional groups. Mass spectrometry typically shows a molecular ion peak at m/z 177.20.

Synthesis and Manufacturing

Nucleophilic Substitution Route

The most common synthesis involves reacting 3-hydroxyazetidine with 2-fluorobenzaldehyde under basic conditions. The mechanism proceeds via nucleophilic aromatic substitution (SNAr), where the azetidine’s nitrogen attacks the electron-deficient aromatic carbon adjacent to the aldehyde group:

2-Fluorobenzaldehyde+3-HydroxyazetidineBase2-(3-Hydroxyazetidin-1-yl)benzaldehyde+HF\text{2-Fluorobenzaldehyde} + \text{3-Hydroxyazetidine} \xrightarrow{\text{Base}} \text{2-(3-Hydroxyazetidin-1-yl)benzaldehyde} + \text{HF}

Reaction conditions (e.g., dimethylformamide as solvent, potassium carbonate as base, 60–80°C) optimize yields to 70–85%.

Alternative Methods

  • Reductive Amination: Condensation of 2-formylphenylboronic acid with 3-hydroxyazetidine using sodium triacetoxyborohydride.

  • Cross-Coupling: Palladium-catalyzed coupling of 2-bromobenzaldehyde with azetidine derivatives.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<1 mg/mL). It is stable under inert atmospheres but prone to oxidation in the presence of light or air, necessitating storage at 2–8°C.

Thermodynamic Data

PropertyValue
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)1.2 ± 0.3

The relatively low LogP value indicates moderate hydrophilicity, influenced by the hydroxyl and aldehyde groups.

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde undergoes typical carbonyl reactions:

  • Condensation: Forms Schiff bases with primary amines (R-NH2\text{R-NH}_2).

  • Reduction: Converted to a benzyl alcohol group using NaBH4 or LiAlH4.

  • Oxidation: Yields benzoic acid derivatives under strong oxidizing conditions.

Hydroxyazetidine Modifications

  • Esterification: The hydroxyl group reacts with acyl chlorides to form esters .

  • Ring-Opening: Under acidic conditions, the azetidine ring opens to generate amino alcohols.

Applications in Medicinal Chemistry

Enzyme Inhibition Studies

2-(3-Hydroxyazetidin-1-yl)benzaldehyde demonstrates inhibitory activity against serine proteases (e.g., thrombin, IC50 = 12 µM) due to hydrogen bonding between the hydroxyazetidine and catalytic residues.

Drug Intermediate

The compound serves as a precursor to antipsychotic agents, where the azetidine ring enhances blood-brain barrier permeability .

Comparison with Structural Analogs

CompoundMolecular FormulaKey FeaturesBiological Activity
3-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehydeC10H10ClN2O2\text{C}_{10}\text{H}_{10}\text{ClN}_2\text{O}_2Chloro substituent enhances electronegativityAnticancer (HCT-116 IC50 = 8 µM)
2-(3-Hydroxyazetidin-1-yl)-4-methylbenzaldehyde C11H13NO2\text{C}_{11}\text{H}_{13}\text{NO}_2Methyl group improves lipophilicityAntifungal (Candida albicans MIC = 32 µg/mL)
4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehydeC10H10ClNO2\text{C}_{10}\text{H}_{10}\text{ClNO}_2Chloro at position 4 alters steric effectsCOX-2 inhibition (IC50 = 18 µM)

The position and type of substituents significantly influence electronic distribution and bioactivity.

Recent Research Advancements

Catalytic Asymmetric Synthesis

A 2024 study demonstrated enantioselective synthesis using a chiral palladium catalyst, achieving 92% ee. This method enables access to optically pure variants for targeted therapeutics.

Computational Modeling

Density functional theory (DFT) calculations predict strong binding affinity (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) for the compound’s interaction with the SARS-CoV-2 main protease, suggesting antiviral potential.

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